![molecular formula C12H21N5O B2585427 (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide CAS No. 2411331-78-5](/img/structure/B2585427.png)
(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMABN is a synthetic compound that belongs to the class of azoles and is known for its antifungal and anticancer properties.
Wirkmechanismus
The mechanism of action of (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide is not fully understood, but it is believed to involve the inhibition of fungal and cancer cell growth by interfering with key cellular processes. (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide has been shown to inhibit the activity of enzymes involved in cell wall synthesis in fungi, leading to cell death. In cancer cells, (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide has been found to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and to induce apoptosis by activating caspases.
Biochemical and physiological effects:
(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its antifungal and anticancer properties, (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide has been found to exhibit anti-inflammatory and immunomodulatory effects. (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide is its broad-spectrum antifungal activity, which makes it a potential candidate for the treatment of various fungal infections. Another advantage is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide is its limited solubility in water, which may hinder its use in certain applications. Another limitation is the lack of in vivo studies, which are necessary to evaluate the safety and efficacy of (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide in animal models and humans.
Zukünftige Richtungen
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide. One potential direction is the development of (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide-based photodynamic therapy for the treatment of cancer. Another potential direction is the investigation of (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide as a potential treatment for other fungal infections, such as cryptococcal meningitis. In addition, further studies are needed to elucidate the mechanism of action of (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide and to evaluate its safety and efficacy in animal models and humans.
Synthesemethoden
(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide can be synthesized using a two-step process. The first step involves the reaction of 3-ethyl-1,2,4-triazole with 2-chloro-N,N-dimethylacetamide to obtain N-(2-chloro-N,N-dimethylacetyl)-3-ethyl-1,2,4-triazole. The second step involves the reaction of N-(2-chloro-N,N-dimethylacetyl)-3-ethyl-1,2,4-triazole with 2-buten-1-amine to obtain (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide has also been found to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, (E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide has been studied for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate photosensitizing agents to destroy cancer cells.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-4-11-15-14-10-17(11)9-7-13-12(18)6-5-8-16(2)3/h5-6,10H,4,7-9H2,1-3H3,(H,13,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVGXIFEOYZREA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=CN1CCNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=CN1CCNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-[2-(3-ethyl-4H-1,2,4-triazol-4-yl)ethyl]but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2585346.png)
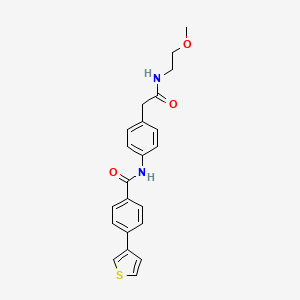
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2585349.png)
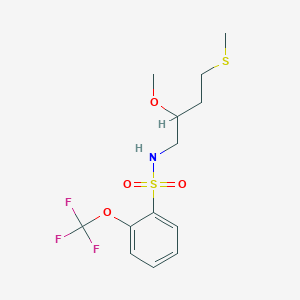
![2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2585352.png)
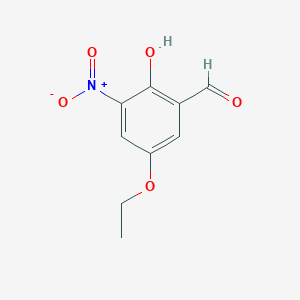
![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2585355.png)
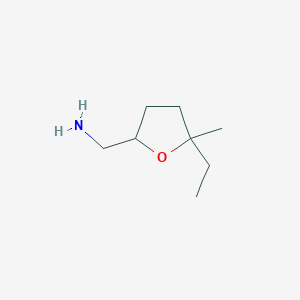
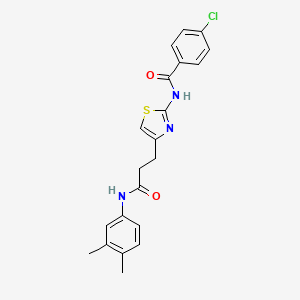
![3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2585362.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2585363.png)
![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585365.png)
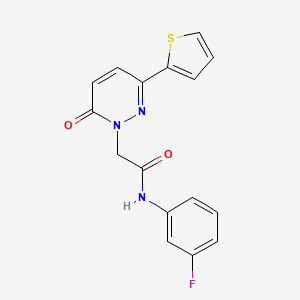
![Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2585367.png)